molecular formula C26H48O4-2 B1258956 Hexacosanedioate(2-)

Hexacosanedioate(2-)

Cat. No.: B1258956
M. Wt: 424.7 g/mol
InChI Key: JJWZFUFNJNGKAF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Hexacosanedioate(2-) is the dianion derived from hexacosanedioic acid, a saturated, long-chain dicarboxylic acid with the molecular formula $ \text{C}{26}\text{H}{48}\text{O}_4^{2-} $. Structurally, it consists of a 24-carbon alkyl chain terminated by two carboxylate groups. This compound is notable for its extended hydrophobic backbone, which influences its physical properties, such as low water solubility and high melting point.

Hexacosanedioate(2-) and its ester derivatives, like dimethyl hexacosanedioate (CAS-related product), are primarily utilized in specialized applications. For instance, dimethyl hexacosanedioate is commercially available as a high-purity standard (98% by GC/TLC) for analytical methodologies, including gas chromatography and thin-layer chromatography . The extended alkyl chain of hexacosanedioate(2-) also makes it relevant in lipid bilayer studies, surfactants, and polymer science, where chain length critically impacts material behavior.

Properties

Molecular Formula

C26H48O4-2

Molecular Weight

424.7 g/mol

IUPAC Name

hexacosanedioate

InChI

InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30)/p-2

InChI Key

JJWZFUFNJNGKAF-UHFFFAOYSA-L

Canonical SMILES

C(CCCCCCCCCCCCC(=O)[O-])CCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Hexacosanedioate(2-) belongs to the dicarboxylate family, which includes compounds with varying chain lengths and degrees of saturation. Key structural analogues include:

Eicosatrien-dioic Acid Derivatives

  • Example: 5(Z),8(Z),11(Z)-Eicosatrien-1,20-dioic acid methyl ester (CAS product code 02158034).
  • This C20 diacid ester contains three cis-configured double bonds, introducing rigidity and reducing melting points compared to fully saturated analogues. It is used in pharmaceutical and biochemical research due to its polyunsaturated structure .

Shorter-Chain Dicarboxylates

  • Adipate (C6), suberate (C8), and sebacate (C10) are common shorter-chain dicarboxylates. These exhibit higher solubility in polar solvents and lower thermal stability, making them suitable for polymer plasticizers and biodegradable materials.

Hexacosanedioate(2-)

  • With a fully saturated C26 chain, it demonstrates extreme hydrophobicity, limiting its solubility in aqueous systems. Its primary use as an analytical standard highlights its stability and predictable chromatographic behavior .

Physicochemical Properties

The following table summarizes key differences between hexacosanedioate(2-) and its analogues:

Compound Chain Length Saturation Purity (Analytical Grade) Primary Applications
Dimethyl Hexacosanedioate C26 Saturated 98% (GC/TLC) Analytical standards, lipid studies
Eicosatrien-dioic Methyl Ester C20 3 double bonds 97%+ (GC-MS/HPLC) Pharmaceutical research
Dimethyl Adipate (C6) C6 Saturated >99% Polymer production, plasticizers

Key Observations:

  • Chain Length and Solubility : Longer chains (e.g., C26) reduce water solubility due to increased hydrophobicity. Hexacosanedioate(2-) is virtually insoluble in water, whereas adipate (C6) is moderately soluble.
  • Thermal Stability : Saturated long-chain derivatives like hexacosanedioate(2-) exhibit higher melting points compared to unsaturated analogues (e.g., eicosatrien-dioate).
  • Analytical Utility : Hexacosanedioate(2-)’s dimethyl ester is prioritized in chromatography due to its high purity and reproducibility, whereas unsaturated esters are used for studying lipid oxidation or signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexacosanedioate(2-)
Reactant of Route 2
Hexacosanedioate(2-)

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